![molecular formula C3ClF5 B1502053 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene CAS No. 2804-49-1](/img/structure/B1502053.png)
1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene
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Overview
Description
1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene is a chemical compound with the molecular formula C3ClF5 and a molecular weight of 166.48 . It is also known by its CAS number 2804-49-1 .
Synthesis Analysis
One of the methods reported for its synthesis involves dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane .Molecular Structure Analysis
The molecular structure of 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene consists of three carbon atoms, one chlorine atom, and five fluorine atoms .Chemical Reactions Analysis
1,2,3,3,3-Pentafluoropropene, an unsaturated fluorocarbon with the formula HFC=C(F)CF3, is of interest as a precursor to hydrofluoroolefins (HFOs), which are used as refrigerants in air conditioners .Physical And Chemical Properties Analysis
1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene has a boiling point of 7.9 °C and a predicted density of 1.514±0.06 g/cm3 .Scientific Research Applications
Refrigeration and Air Conditioning
Due to its thermodynamic properties, this compound is researched for use in refrigeration and air conditioning systems. Its phase change data and enthalpy of vaporization are particularly valuable for designing more efficient cooling systems .
Analytical Chemistry
1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene: serves as a reference material in analytical chemistry, helping to calibrate instruments and validate methodologies due to its well-characterized properties .
Safety and Hazards
properties
IUPAC Name |
1-chloro-1,2,3,3,3-pentafluoroprop-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5/c4-2(6)1(5)3(7,8)9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLPMHLSZDVUMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694143 |
Source
|
Record name | 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene | |
CAS RN |
2804-49-1 |
Source
|
Record name | 1-Chloro-1,2,3,3,3-pentafluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2804-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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